2-Phenyl-5-(2,2,2-trifluoroethyl)pyridine
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Overview
Description
2-Phenyl-5-(2,2,2-trifluoroethyl)pyridine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique physical, chemical, and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoroethyl group in this compound imparts significant electron-withdrawing characteristics, influencing its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Another approach involves the use of Grignard reagents to introduce the phenyl group into the pyridine ring .
Industrial Production Methods: Industrial production of fluorinated pyridines often employs scalable methods such as the Balz-Schiemann reaction or the Umemoto reaction . These methods are favored for their efficiency and ability to produce high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-5-(2,2,2-trifluoroethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Phenyl-5-(2,2,2-trifluoroethyl)pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-5-(2,2,2-trifluoroethyl)pyridine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can inhibit or activate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- 2-Bromo-5-(2,2,2-trifluoroethyl)pyridine
- 2-Hydroxy-5-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
Comparison: 2-Phenyl-5-(2,2,2-trifluoroethyl)pyridine is unique due to the presence of both the phenyl and trifluoroethyl groups, which confer distinct electronic and steric properties. Compared to its analogs, it exhibits different reactivity and binding affinities, making it a valuable compound in various applications .
Properties
Molecular Formula |
C13H10F3N |
---|---|
Molecular Weight |
237.22 g/mol |
IUPAC Name |
2-phenyl-5-(2,2,2-trifluoroethyl)pyridine |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)8-10-6-7-12(17-9-10)11-4-2-1-3-5-11/h1-7,9H,8H2 |
InChI Key |
BPXZTPJJMRMDKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)CC(F)(F)F |
Origin of Product |
United States |
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